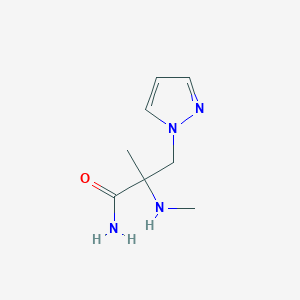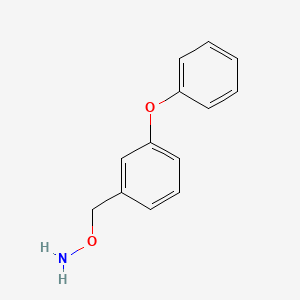
2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C10H8F2N2O2 It is characterized by the presence of a benzodiazole ring substituted with a difluoroacetic acid moiety
Métodos De Preparación
The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced via a nucleophilic substitution reaction using difluoroacetic anhydride or difluoroacetyl chloride.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetic acid moiety, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar compounds to 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid include:
2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid: This compound has a similar structure but differs in the position of the difluoroacetic acid moiety.
2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-4-yl)acetic acid: Another structural isomer with the difluoroacetic acid group attached at a different position on the benzodiazole ring.
2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid: Similar to the above compounds, but with the difluoroacetic acid group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H8F2N2O2 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1-methylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-5-13-7-4-6(2-3-8(7)14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16) |
Clave InChI |
CAOOBZHQYNEAKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=C2)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
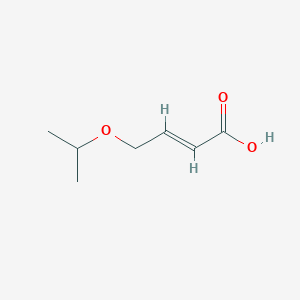
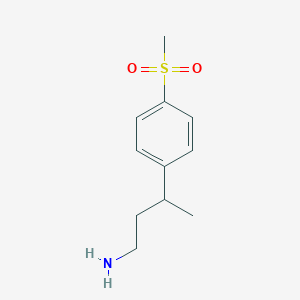

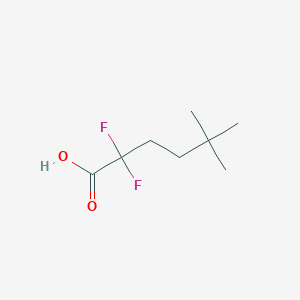
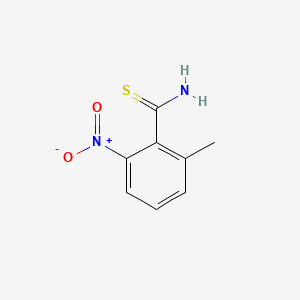
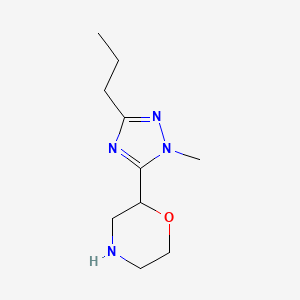
![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)

